Synthetic Yield: Selenium-Catalyzed Method vs. Traditional Phosgene Route
The selenium-catalyzed oxidative carbonylation method provides a phosgene-free alternative for synthesizing 1,4-dihydro-2H-3,1-benzoxazin-2-one with a yield of 87%, compared to traditional phosgene-based methods [1]. This method avoids the use of toxic and hazardous phosgene gas, which is a significant safety and environmental concern in large-scale synthesis [1].
| Evidence Dimension | Synthetic yield and safety profile |
|---|---|
| Target Compound Data | 87% yield; phosgene-free, selenium-catalyzed method |
| Comparator Or Baseline | Traditional method using phosgene or its derivatives (e.g., triphosgene, chloroformate) |
| Quantified Difference | Yield data for comparator is not directly quantified in the source, but the method is presented as an efficient and safer alternative. |
| Conditions | One-pot selenium-catalyzed oxidative carbonylation of 2-aminobenzyl alcohol with CO and O2, triethylamine as base [1]. |
Why This Matters
This data provides a benchmark for synthetic efficiency and guides procurement by highlighting a scalable, environmentally preferable synthetic route.
- [1] Nishiyama, Y., et al. (2016). Selenium-catalyzed oxidative carbonylation of 2-aminobenzyl alcohol to give 1,4-dihydro-2H-3,1-benzoxazin-2-one. Chinese Journal of Catalysis, 37(11), 2034-2038. View Source
